molecular formula C12H15N3O3 B12946898 Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

Cat. No.: B12946898
M. Wt: 249.27 g/mol
InChI Key: ICCMYROJELMWEM-UHFFFAOYSA-N
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Description

Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both imidazole and pyridazine rings, makes it a valuable scaffold for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents such as sodium sulfide and catalysts like SnCl2 are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated products.

Scientific Research Applications

Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biological pathways. For example, it might inhibit a particular enzyme involved in a disease process, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
  • 3-methyl-6-(thiophen-2-yl)pyridazine

Uniqueness

Compared to similar compounds, Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate stands out due to its unique combination of imidazole and pyridazine rings. This structural feature contributes to its diverse biological activities and makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

InChI

InChI=1S/C12H15N3O3/c1-7-6-15-11(14-7)10(8(2)17-3)9(5-13-15)12(16)18-4/h5-6,8H,1-4H3

InChI Key

ICCMYROJELMWEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C(=C(C=N2)C(=O)OC)C(C)OC

Origin of Product

United States

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